Brevenal

Nav channel modulation competitive antagonism automated patch-clamp

Brevenal (CAS 776331-34-1) is a pentacyclic ladder-frame polyether natural product first isolated from laboratory cultures of the marine dinoflagellate Karenia brevis. With a molecular formula of C₃₉H₆₀O₈ and a molecular weight of 656.9 g/mol, brevenal contains five fused ether rings and an aldehyde functional group.

Molecular Formula C39H60O8
Molecular Weight 656.9 g/mol
CAS No. 776331-34-1
Cat. No. B10860830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevenal
CAS776331-34-1
Molecular FormulaC39H60O8
Molecular Weight656.9 g/mol
Structural Identifiers
SMILESCC1CC2C(CC(C3C(O2)CC4C(O3)(CCC5C(O4)CCC(C(O5)CCC=CC=C)(C)O)C)O)(OC1CCC=C(C)C(=CC=O)C)C
InChIInChI=1S/C39H60O8/c1-8-9-10-11-15-33-37(5,42)19-16-30-31(43-33)17-20-38(6)35(44-30)23-32-36(47-38)28(41)24-39(7)34(45-32)22-27(4)29(46-39)14-12-13-25(2)26(3)18-21-40/h8-10,13,18,21,27-36,41-42H,1,11-12,14-17,19-20,22-24H2,2-7H3/b10-9-,25-13+,26-18+/t27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+/m0/s1
InChIKeyJPBOABGEVHVPNM-LPEULFRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brevenal (CAS 776331-34-1): Sourcing and Structural Baseline for Polyether Antagonist Procurement


Brevenal (CAS 776331-34-1) is a pentacyclic ladder-frame polyether natural product [1] first isolated from laboratory cultures of the marine dinoflagellate Karenia brevis [2]. With a molecular formula of C₃₉H₆₀O₈ and a molecular weight of 656.9 g/mol, brevenal contains five fused ether rings and an aldehyde functional group [3]. Unlike the neurotoxic brevetoxins produced by the same organism, brevenal is non-toxic to fish [1] and functions as a competitive antagonist of brevetoxin action at voltage-gated sodium channels (VGSCs) [2]. The compound exhibits dual pharmacological properties: competitive displacement of brevetoxins from site 5 of the voltage-sensitive sodium channel (VSSC) [2] and independent mucociliary clearance enhancement [4].

Why Brevenal (CAS 776331-34-1) Cannot Be Substituted by Brevetoxin-Derived Antagonists or β-Naphthoyl-Brevetoxin Analogs


Generic substitution of brevenal with other polyether-based brevetoxin antagonists is not supported by comparative functional data. Brevenal is a naturally occurring, non-toxic pentacyclic ether [1], whereas alternative antagonists such as β-naphthoyl-brevetoxin are semisynthetic derivatives of the neurotoxic brevetoxin scaffold that retain the full decacyclic or undecacyclic framework [2]. Crucially, brevenal exhibits a distinct therapeutic index profile: while the agonist PbTx-3 is >1000-fold more potent at activating Nav channels than brevenal is at antagonizing them [3], this reduced potency translates into a favorable safety margin in vivo [4]. Furthermore, brevenal demonstrates dual functionality—brevetoxin antagonism plus mucociliary clearance enhancement independent of CFTR correction [4]—that is absent from β-naphthoyl-brevetoxin analogs, which have been characterized solely for binding affinity and bronchoconstriction reversal [2]. SAR studies reveal that the brevenal scaffold is exceptionally sensitive to modification: even small alterations to the aldehyde moiety produce derivatives with altered receptor affinity and bronchoconstrictive liabilities in sheep models [4], confirming that structurally similar analogs cannot be assumed to replicate brevenal's specific pharmacological profile.

Quantitative Differentiation Evidence for Brevenal (CAS 776331-34-1) Procurement Decisions


Brevenal as a Natural Brevetoxin Antagonist with >1000-Fold Potency Differential Versus Agonist PbTx-3 at Human Nav1 Channels

In a direct head-to-head comparison using automated patch-clamp electrophysiology on recombinant human Nav1.2 and Nav1.4 channels, PbTx-3 (brevetoxin-3) is >1000-fold more potent than brevenal [1]. While PbTx-3 is a potent activator of Nav channels, brevenal functions as a competitive antagonist, and its substantially lower potency contributes to its non-toxic profile [1]. Both compounds exhibit subtype-specific modulation: Nav1.2 and Nav1.4 are sensitive to PbTx-3 and brevenal, whereas Nav1.5 and Nav1.7 appear resistant [1].

Nav channel modulation competitive antagonism automated patch-clamp

Competitive Displacement of [³H]-PbTx-3 from Rat Brain Synaptosomes Confirms Site 5 Binding Antagonism

Brevenal competitively displaces tritiated brevetoxin-3 ([³H]-PbTx-3) from its binding site (site 5) on voltage-sensitive sodium channels (VSSCs) in rat brain synaptosomes [1]. The displacement is purely competitive in nature, with brevenal and its dimethyl acetal derivative both demonstrating this antagonistic binding property [1]. The synaptosome binding assay used a final [³H]-PbTx-3 concentration of approximately 5 nM, with brevenal competing for the same site [2].

receptor binding competitive displacement synaptosome assay

Functional Enhancement of Tracheal Mucosal Velocity in Asthmatic Sheep Model Independent of Brevetoxin Antagonism

In an asthmatic sheep model, brevenal administered alone significantly increases tracheal mucosal velocity (TMV), a measure of mucociliary clearance, without requiring the presence of brevetoxins [1]. This mucociliary clearance enhancement is independent of brevenal's brevetoxin antagonism [1]. The activity has led to brevenal's development as a potential treatment for cystic fibrosis and other mucociliary dysfunction disorders [1]. Notably, β-naphthoyl-brevetoxin analogs, while binding to rat brain synaptosomes with similar affinity, exhibit variable and inconsistent efficacy in sheep lung resistance models [2], underscoring that binding affinity alone does not predict functional mucociliary activity.

mucociliary clearance asthmatic sheep model tracheal mucosal velocity

Limited Scaffold Tolerance: SAR of Brevenal Hydrazide Derivatives Shows Only Small Modifications Are Permissible

A series of brevenal hydrazide derivatives, modified at the aldehyde moiety with aliphatic, aromatic, and heteroaromatic substituents, were evaluated in both synaptosome binding assays and a sheep inhalation model [1]. Only small modifications were tolerated; larger moieties resulted in loss of affinity for the brevenal receptor and, importantly, induced bronchoconstriction in the sheep model [1]. This contrasts with brevenal itself, which does not cause bronchoconstriction [1].

structure-activity relationship hydrazide derivatives bronchoconstriction

In Vivo Fish Protection Assay Confirms Non-Toxic Antagonism Distinct from Toxic Brevetoxins

In a fish lethality bioassay, brevenal is non-toxic to fish, unlike the brevetoxins produced by the same organism [1]. Furthermore, when administered prior to brevetoxin exposure, brevenal protects fish from the neurotoxic and lethal effects of brevetoxins [2]. This protective antagonism was demonstrated using both laboratory-cultured and field-collected brevenal [2].

in vivo toxicity fish bioassay brevetoxin antagonism

Procurement-Relevant Application Scenarios for Brevenal (CAS 776331-34-1) Based on Quantitative Differentiation Evidence


Pharmacological Tool for Nav Channel Site 5 Antagonism Studies Requiring Non-Toxic Competitive Displacement

Brevenal is the optimal selection for research requiring a competitive antagonist of site 5 on voltage-sensitive sodium channels (VSSCs) that does not carry the neurotoxic liability of brevetoxin-derived compounds. Evidence from automated patch-clamp studies shows that PbTx-3 is >1000-fold more potent than brevenal at Nav1.2 and Nav1.4 channels [1], establishing brevenal as a low-potency, high-safety-margin antagonist. Synaptosome binding assays confirm purely competitive displacement of [³H]-PbTx-3 from site 5 [2]. This combination of confirmed competitive antagonism with low potency makes brevenal ideal for probing site 5 pharmacology without confounding excitotoxicity.

Respiratory Research in Cystic Fibrosis and COPD Requiring CFTR-Independent Mucociliary Clearance Enhancement

Brevenal is uniquely suited for respiratory research programs targeting mucociliary clearance defects where CFTR-based therapies are ineffective or contraindicated. In an asthmatic sheep model, brevenal significantly increases tracheal mucosal velocity independent of brevetoxin antagonism [3], a property not shared by β-naphthoyl-brevetoxin analogs which exhibit variable and inconsistent pulmonary responses despite similar synaptosome binding affinity [4]. Brevenal's mechanism is CFTR-independent [5], addressing a critical unmet need in cystic fibrosis and COPD research.

Marine Toxinology and Harmful Algal Bloom Countermeasure Development

Brevenal is the compound of choice for research into natural brevetoxin countermeasures and mechanisms of red tide toxicity mitigation. Unlike semisynthetic β-naphthoyl-brevetoxin antagonists, brevenal is a naturally occurring polyether produced by Karenia brevis alongside brevetoxins [2]. In vivo fish protection assays demonstrate that brevenal pre-treatment protects fish from brevetoxin-induced mortality [2], establishing its relevance for studies of natural ecological antagonism and for developing environmental mitigation strategies against harmful algal bloom neurotoxicity.

Natural Product Scaffold Analysis and Structure-Activity Relationship Studies

Brevenal provides a unique pentacyclic ladder-frame scaffold for SAR studies where modification tolerance is extremely narrow. Hydrazide derivative studies show that only small aldehyde modifications are tolerated; larger moieties induce bronchoconstriction in sheep and cause loss of receptor affinity [3]. This extreme sensitivity offers a well-characterized baseline for probing the structural determinants of polyether bioactivity and for developing novel channel modulators where scaffold integrity is critical to maintaining favorable in vivo safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.